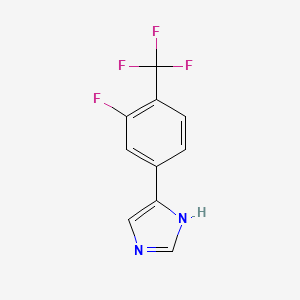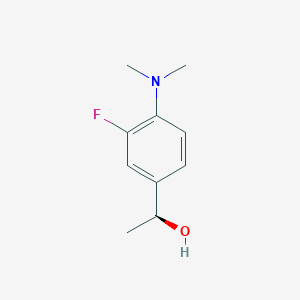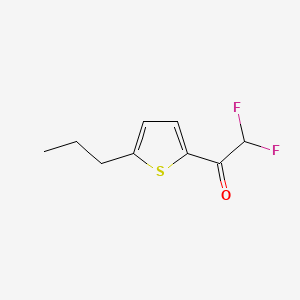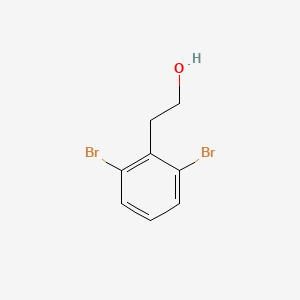![molecular formula C10H20ClN B13597169 2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride](/img/structure/B13597169.png)
2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bicyclo[222]octan-1-yl)ethan-1-amine hydrochloride is a chemical compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the Ethan-1-amine Group: The ethan-1-amine group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the bicyclic compound with an appropriate amine source under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the Diels-Alder reaction and subsequent nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted bicyclic compounds.
Applications De Recherche Scientifique
2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds due to its stability and unique structure.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It serves as a model compound in studying the interactions of bicyclic amines with biological systems.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ethan-1-amine group can form hydrogen bonds and electrostatic interactions, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[2.2.2]octan-2-ylmethanamine
- Bicyclo[2.2.2]octan-1-amine
- Bicyclo[2.2.2]octan-2-amine hydrochloride
Uniqueness
2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H20ClN |
|---|---|
Poids moléculaire |
189.72 g/mol |
Nom IUPAC |
2-(1-bicyclo[2.2.2]octanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c11-8-7-10-4-1-9(2-5-10)3-6-10;/h9H,1-8,11H2;1H |
Clé InChI |
BKDDZBHCIBDCEM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CC2)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[3-({2-[2-(2-azidoethoxy)ethoxy]ethyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13597116.png)


![6-(1h-Benzo[d]imidazol-2-yl)hexan-1-amine](/img/structure/B13597127.png)



